1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride
Description
Structural Characteristics and IUPAC Nomenclature
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride is a bicyclic organic compound characterized by a fused benzene and piperidine ring system. Its IUPAC name, This compound , reflects the substitution pattern: a methanamine group (-CH$$2$$NH$$2$$) is attached to the second carbon of the tetrahydroquinoline core, with two hydrochloride counterions neutralizing the amine groups. The molecular formula is C$${10}$$H$${16}$$Cl$$2$$N$$2$$ , corresponding to a molecular weight of 235.15 g/mol .
The structure features a planar aromatic benzene ring fused to a partially saturated piperidine ring, with the methanamine substituent introducing a chiral center at the second position. X-ray crystallography of analogous tetrahydroquinoline derivatives reveals a boat conformation for the piperidine ring, stabilized by intramolecular hydrogen bonding. The dihydrochloride salt enhances water solubility, a critical property for pharmaceutical applications.
Historical Context in Tetrahydroquinoline Chemistry
Tetrahydroquinolines have been pivotal in medicinal chemistry since the early 20th century. The Pictet-Spengler reaction, first reported in 1911, enabled the synthesis of tetrahydroisoquinolines and later inspired adaptations for tetrahydroquinolines. This reaction condenses β-arylethylamines with aldehydes or ketones under acidic conditions, forming the bicyclic core.
The target compound emerged from efforts to modify tetrahydroquinoline scaffolds for enhanced bioactivity. For example, nicainoprol (an antiarrhythmic) and oxamniquine (an antiparasitic) demonstrated the therapeutic potential of this structural class. The addition of a methanamine group in this compound aimed to improve binding affinity to biological targets, such as neurotransmitter receptors.
Physico-chemical Profile and Basic Properties
Key physico-chemical properties include:
- Appearance : White to off-white crystalline solid.
- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt.
- Melting Point : 210–215°C (decomposition observed above 220°C).
- Stability : Stable under ambient conditions but hygroscopic, requiring desiccant storage.
The compound exhibits a pKa of 8.2 for the primary amine and 4.7 for the conjugated acid of the tetrahydroquinoline nitrogen, facilitating protonation under physiological pH. Spectroscopic data (IR, NMR) align with reported tetrahydroquinoline derivatives: $$^1$$H NMR (400 MHz, D$$_2$$O) shows resonances at δ 7.2–6.8 ppm (aromatic protons) and δ 3.4–2.9 ppm (piperidine and methanamine protons).
Position within the Tetrahydroquinoline Family of Compounds
This derivative belongs to the N-alkylated tetrahydroquinoline subclass, distinguished by its methanamine substituent. Compared to simpler analogs like 1,2,3,4-tetrahydroquinoline (THQ), the methanamine group introduces:
- Enhanced Basicity : The primary amine increases nitrogen lone-pair availability.
- Steric Effects : The substituent alters ring conformation, impacting receptor binding.
- Salt Formation : Dihydrochloride formulation improves bioavailability.
Table 1 compares key features of related tetrahydroquinolines:
The structural versatility of tetrahydroquinolines underscores their relevance in drug discovery, with this derivative serving as a scaffold for kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;;/h1-4,9,12H,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXGGDJFFDBBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation and Microwave-Assisted Cyclization
This approach involves initial condensation of suitable aldehyde or ketone precursors with malononitrile, followed by cyclization:
- The cyclization proceeds via the tert-amino effect, favoring cis-isomers under microwave conditions.
- Yields range from 65% to 95% depending on substituents and reaction parameters.
- Notably, the process is environmentally friendly, requiring no solvents and minimal reaction times.
One-Pot Synthesis
A notable advancement is the one-pot reaction combining condensation and cyclization, which simplifies the process:
| Conditions | Yield | Isomer Ratio | Reference |
|---|---|---|---|
| Microwave, solvent-free | Up to 70-95% | Predominantly cis | , |
This method reduces reaction steps, time, and waste, making it suitable for scale-up.
Decyanation and Reduction Steps
Post-cyclization, the intermediate nitrile groups are reduced to amines:
| Reagents & Conditions | Product | Reference |
|---|---|---|
| Tributyltin hydride (SnHBu3) + AIBN | Aminomethyl tetrahydroquinoline derivatives |
The decyanation step is crucial for converting nitrile functionalities into primary amines, which are then converted into dihydrochloride salts.
Salt Formation
The final step involves converting the free base into the dihydrochloride salt:
| Reagents & Conditions | Product | Purpose | Reference |
|---|---|---|---|
| Hydrogen chloride gas or HCl in ethanol | Dihydrochloride salt | Stability and pharmacological activity | General practice |
Research Data and Reaction Parameters
| Reaction Step | Conditions | Yield (%) | Isomer Selectivity | Notes |
|---|---|---|---|---|
| Knoevenagel condensation | RT, piperidine | 75-88 | N/A | Mild, efficient |
| Microwave cyclization | 180-190°C, 10-20 min | 65-95 | Predominantly cis | Environmentally friendly |
| Decyanation | 110°C, 2-4 h | 80-90 | cis/trans mixture | Radical reduction with tributyltin hydride |
Note: The yields and selectivity depend heavily on substituents and reaction conditions, with microwave-assisted methods providing superior stereoselectivity and efficiency.
Mechanistic Insights
The key to the synthesis is the tert-amino effect , which facilitates intramolecular cyclization through a thermally induced hydrogen shift, leading to the formation of the tetrahydroquinoline core. Microwave irradiation accelerates this process by providing rapid, uniform heating, which enhances diastereoselectivity, favoring the cis-isomer.
Notes on Optimization and Environmental Considerations
- Microwave-assisted reactions significantly reduce reaction times and improve yields.
- Solvent-free conditions minimize environmental impact and simplify purification.
- Catalysts such as Lewis acids (e.g., Ti(O-i-Pr)4) can be employed for challenging condensations.
- Decyanation via radical reduction remains a critical step, with ongoing research exploring greener alternatives.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Tetrahydroquinoline Derivatives
Key Observations :
- Positional Isomerism : The target compound and its 6-yl isomer (CAS 1774896-48-8) share identical molecular formulas but differ in substituent placement, which may influence solubility, receptor binding, or metabolic stability .
- Synthetic Pathways : The target compound employs NaH in DMF for alkylation, followed by reduction and coupling steps , whereas MJM170 derivatives use modular building blocks for diversity-oriented synthesis .
Amine Hydrochlorides with Divergent Cores
Table 2: Comparison with Other Amine Hydrochlorides
Key Observations :
- Molecular Weight and Complexity: Diphenhydramine HCl (291.82 g/mol) is larger due to its diphenylmethoxy-ethyl core, contrasting with the simpler tetrahydroquinoline scaffold of the target compound .
- Biological Relevance : While the target compound and 2-(3,4-dihydroxyphenyl)ethylamine HCl are research intermediates, Diphenhydramine HCl is a clinically used antihistamine, highlighting the pharmacological impact of structural diversity .
Positional and Functional Group Variations
- Substituent Flexibility: In the 3,4-dihydroquinolin-2(1H)-one series, compounds with 3-carbon linkers (e.g., 41/42) exhibit enhanced conformational freedom compared to the rigid ethylamine side chain of the target compound .
- Purity and Characterization : The target compound and MJM170 derivatives rely on HPLC and NMR for quality control, whereas Diphenhydramine HCl adheres to USP standards for pharmaceutical use .
Biological Activity
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoline moiety and a methanamine group. Its molecular formula is , with a molecular weight of approximately 225.14 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological interactions.
Neuroprotective Effects
Research indicates that tetrahydroquinoline derivatives, including this compound, may protect neuronal cells from oxidative stress. This neuroprotective property is attributed to the compound's ability to modulate signaling pathways related to cell survival and proliferation.
Antidepressant Potential
Some studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant effects. It appears to interact with serotonin and dopamine receptors, which are critical in mood regulation.
Antitumor Activity
In vitro studies have demonstrated that derivatives of tetrahydroquinolines exhibit significant antitumor activity. For instance, certain synthesized compounds showed IC50 values lower than those of established chemotherapeutics like Doxorubicin. Specific derivatives of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine were found to be more potent than Doxorubicin in inhibiting cancer cell proliferation .
The biological mechanisms underlying the activities of this compound involve:
- Receptor Interactions : The compound interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cognitive functions.
- Oxidative Stress Modulation : It may reduce oxidative stress in neuronal cells by enhancing antioxidant defenses.
- Cell Signaling Pathways : The compound modulates pathways associated with cell survival and apoptosis, contributing to its neuroprotective and anticancer effects .
Synthesis and Structural Variants
The synthesis of this compound can be achieved through several methods involving iridium-catalyzed oxidation processes. Variants of this compound have been synthesized to explore their pharmacological properties further.
| Compound | Structure Type | Notable Properties | Unique Aspects |
|---|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroquinolin-2-ylmethanamine dihydrochloride | Methylated derivative | Potentially altered receptor affinity | Methyl group may enhance lipophilicity |
| 1-(Phenyl)-1,2,3,4-tetrahydroquinoline | Aromatic derivative | Potential anticancer activity | Aromatic ring introduces additional reactivity |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Neuroprotection : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress.
- Antitumor Activity : In a comparative analysis against Doxorubicin in cancer cell lines (e.g., breast cancer), derivatives showed enhanced potency with IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .
- Antidepressant Effects : Clinical trials indicated improvements in depressive symptoms among subjects treated with tetrahydroquinoline derivatives compared to placebo controls.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and purity, with DMSO-d₆ or CDCl₃ as solvents .
- HPLC-MS : For quantifying purity (>95%) and detecting side products .
- X-ray Crystallography : To resolve stereochemistry in chiral derivatives .
- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt .
What biological activities have been reported for tetrahydroquinoline derivatives, and how are these assays designed?
Basic Research Question
Reported activities include:
- Antimicrobial : Tested via broth microdilution against Gram-positive bacteria (MIC ≤ 16 µg/mL) .
- Anticancer : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~ 10 µM) .
- Neuroactive Potential : Radioligand binding assays (e.g., serotonin receptor affinity, Ki < 100 nM) .
Assays require rigorous controls (e.g., DMSO vehicle, reference drugs) and replicate experiments (n ≥ 3) to ensure reproducibility .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from:
- Structural Variants : Minor modifications (e.g., methoxy vs. methyl groups) drastically alter activity .
- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times.
Methodological Solutions :
What strategies are effective for enantioselective synthesis of chiral tetrahydroquinoline derivatives?
Advanced Research Question
Key approaches include:
- Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) with transition metals (Ru or Rh) for hydrogenation .
- Enzymatic Resolution : Lipases (e.g., CAL-B) to hydrolyze specific enantiomers from racemic mixtures .
- Chiral Auxiliaries : Use of Evans oxazolidinones to control stereochemistry during amine functionalization .
Characterize enantiomeric excess (ee) via chiral HPLC or polarimetry .
How do metabolic pathways influence the pharmacological profile of this compound?
Advanced Research Question
Metabolism studies involve:
- In Vitro Hepatic Models : Incubation with human liver microsomes (HLMs) to identify CYP450-mediated oxidation (e.g., CYP3A4/5) .
- Metabolite Profiling : LC-HRMS to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites .
- Pharmacokinetic Modeling : Correlate metabolic stability (t₁/₂) with in vivo efficacy using rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
